N-Boc-Trimetazidine-d8
Description
Properties
Molecular Formula |
C₁₉H₂₂D₈N₂O₅ |
|---|---|
Molecular Weight |
374.5 |
Synonyms |
4-[(2,3,4-Trimethoxyphenyl)methyl]-1-piperazinecarboxylic acid 1,1-Dimethylethyl ester-d8_x000B_ |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Boc Trimetazidine D8
Design and Strategic Deuterium (B1214612) Incorporation into the Trimetazidine (B612337) Scaffold
The process of creating deuterated molecules for pharmaceutical research is a deliberate and precise endeavor, aiming for high levels of deuterium incorporation at specific sites to ensure the stability and utility of the final compound. nih.gov
In N-Boc-Trimetazidine-d8, the deuterium atoms are strategically placed on the methoxy (B1213986) groups of the benzyl (B1604629) moiety and the piperazine (B1678402) ring. The chemical name, 1-(2,3,4-trimethoxybenzyl)piperazine-2,2,3,3,5,5,6,6-d8, indicates that all eight hydrogen atoms on the piperazine ring are replaced with deuterium. synzeal.comscbt.com This specific placement is crucial because it ensures the deuterium labels are on a metabolically stable part of the molecule, preventing their loss during biological processing.
The synthesis of deuterated compounds relies on precursors where hydrogen atoms have been replaced by deuterium. google.com For the piperazine ring deuteration, a common precursor would be piperazine-d8. The synthesis of deuterated piperidines and other nitrogen-containing heterocycles can be challenging, often facing issues with regioselectivity and the extent of deuterium incorporation. d-nb.info
A plausible synthetic route for the deuterated benzyl portion involves starting with a precursor like 2,3,4-trihydroxybenzaldehyde (B138039) and performing an etherification using a deuterated methylating agent, such as deuterated methyl iodide (CD₃I), to form the three -OCD₃ groups. However, for this compound, the labeling is on the piperazine ring. Therefore, the synthesis would involve coupling a non-deuterated 2,3,4-trimethoxybenzyl group with a fully deuterated piperazine-d8 core.
Table 1: Key Reagents in Deuterated Synthesis
| Precursor/Reagent | Role in Synthesis |
|---|---|
| Piperazine-d8 | Provides the deuterated heterocyclic core. |
| 2,3,4-Trimethoxybenzyl chloride | Provides the non-deuterated benzyl moiety. |
For a deuterated compound to be an effective internal standard, high isotopic purity is essential. nih.gov Isotopic purity refers to the percentage of the compound that contains the correct number of deuterium atoms. High enrichment ensures that the mass spectral signal of the standard is distinct and does not overlap with the signal of the non-deuterated analyte. caymanchem.com
Suppliers of deuterated compounds typically provide a certificate of analysis detailing the isotopic distribution. For example, a batch of Trimetazidine-d8 might specify ≥99% deuterated forms (d1-d8) with ≤1% of the non-deuterated (d0) form. caymanchem.com Achieving this requires starting materials with high isotopic enrichment (e.g., >98%) and synthetic methods that prevent H/D exchange reactions. isotope.com The development of synthetic methods that allow for precise and high-level deuterium incorporation is a significant area of research. nih.gov
Table 2: Typical Isotopic Purity Specifications
| Parameter | Specification | Source |
|---|---|---|
| Deuterium Incorporation | ≥99% deuterated forms (d1-d8) | caymanchem.com |
| Chemical Purity | ≥98% | caymanchem.com |
N-Boc Protection Strategies for Trimetazidine Intermediates
Protecting group chemistry is fundamental in multi-step organic synthesis to prevent side reactions. The tert-butoxycarbonyl (Boc) group is widely used to protect amine functionalities. wikipedia.org
The N-Boc group is installed on the piperazine ring to control its reactivity in subsequent steps. The standard reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O), often called Boc anhydride. wikipedia.org The reaction involves treating the secondary amine of the piperazine intermediate with Boc₂O in the presence of a base. rsc.org
The reaction is typically performed in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂) or acetonitrile. A base such as triethylamine (B128534) (Et₃N) or 4-dimethylaminopyridine (B28879) (DMAP) is used to facilitate the reaction. wikipedia.orgrsc.org The Boc group serves to deactivate the protected nitrogen, preventing it from undergoing further alkylation or other reactions. wikipedia.org
Piperazine has two secondary amine groups, creating a challenge of regioselectivity. Direct mono-N-substitution of piperazine can be difficult, often resulting in a mixture of mono- and di-substituted products. google.com To achieve mono-protection, one strategy involves reacting piperazine with one equivalent of Boc anhydride. However, this can still lead to the formation of the di-Boc-piperazine byproduct and unreacted starting material, complicating purification and lowering yields. chemicalbook.com
To improve the yield of the mono-Boc-protected product, various methods have been developed. One approach involves forming a salt of piperazine with an acid before reacting it with Boc₂O, which improves selectivity. chemicalbook.com Another method is to use a large excess of piperazine relative to the alkylating agent (in this case, the 2,3,4-trimethoxybenzyl group) to favor mono-alkylation. The resulting mono-alkylated piperazine can then be protected with the Boc group. Since the two nitrogen atoms in the mono-substituted intermediate are no longer equivalent, the Boc group is added to the remaining secondary amine. Optimizing reaction conditions such as temperature, solvent, and the rate of addition of reagents is crucial for maximizing the yield of the desired this compound. rsc.org
Advanced Synthetic Pathways for this compound
The synthesis of this compound involves a multi-step sequence that combines the deuterated piperazine core with the trimethoxybenzyl side chain, followed by the introduction of the Boc protecting group.
A general pathway would proceed as follows:
Alkylation: Reaction of piperazine-d8 with 2,3,4-trimethoxybenzyl chloride. To favor the mono-alkylated product, a significant excess of piperazine-d8 can be used. This step yields Trimetazidine-d8.
Boc Protection: The resulting Trimetazidine-d8 intermediate, which has a free secondary amine, is then reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This reaction selectively adds the Boc group to the remaining free nitrogen of the piperazine ring, yielding the final product, this compound.
An alternative pathway described for the non-deuterated analog involves reacting 1,2,3-trihydroxybenzene with Boc-piperazine first, followed by methylation of the hydroxyl groups. google.com Adapting this for the deuterated version would be complex and likely less efficient than building the molecule from a deuterated piperazine-d8 core.
Each step requires careful purification, typically by chromatography, to isolate the desired intermediate and final product with high chemical and isotopic purity. The final structure and purity are confirmed using analytical techniques like NMR and Mass Spectrometry.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Trimetazidine |
| Trimetazidine-d8 |
| N-Boc-Trimetazidine |
| Piperazine |
| Piperazine-d8 |
| 2,3,4-Trimethoxybenzyl chloride |
| 2,3,4-Trihydroxybenzaldehyde |
| Deuterated methyl iodide (CD₃I) |
| Di-tert-butyl dicarbonate (Boc₂O) |
| Dichloromethane (CH₂Cl₂) |
| Triethylamine (Et₃N) |
| 4-Dimethylaminopyridine (DMAP) |
| 1,2,3-Trihydroxybenzene |
| Boc-piperazine |
Deprotection Chemistry of the N-Boc Group in the Context of Deuterated Analogs
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its relative ease of removal. organic-chemistry.org However, in the context of deuterated compounds, the deprotection step is critical, as harsh conditions can lead to the unintended loss of the deuterium label through D/H scrambling. nih.gov
The most common method for N-Boc deprotection involves treatment with strong acids. researchgate.net Anhydrous acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol (B129727) are frequently used. nih.gov
The mechanism involves protonation of the carbamate (B1207046) carbonyl, followed by the elimination of the stable tert-butyl cation and release of carbon dioxide and the free amine. While effective, these strong acidic conditions can pose a significant risk to the integrity of deuterium labeling, especially for labels at positions susceptible to acid-catalyzed exchange. nih.gov For instance, studies on deuterated tryptophan analogs have shown that removal of the Boc group with aqueous HCl can facilitate the replacement of deuterium with hydrogen, thereby compromising the isotopic enrichment of the final product. nih.gov
To mitigate the risk of D/H scrambling and to accommodate sensitive functional groups, a variety of mild N-Boc deprotection methods have been developed. nih.govscirp.org These strategies often avoid the use of strong acids and operate under neutral or near-neutral conditions.
One notable method involves the use of oxalyl chloride in methanol. nih.govrsc.orgresearchgate.netrsc.org This system effectively removes the N-Boc group from a wide range of substrates at room temperature in high yields. rsc.orgresearchgate.net The reaction is believed to proceed through a mechanism that is broader than the simple in situ generation of HCl, making it tolerant of other acid-labile groups. nih.govrsc.org
Other mild strategies include:
Mechanochemical Methods: Solvent-free grinding of the N-Boc protected amine with p-toluenesulfonic acid (p-TsOH) in a ball mill provides a rapid and efficient method for deprotection. scirp.org
Catalyst-Free Hydrolysis: In some cases, heating in water can be sufficient to cleave the N-Boc group, offering a green and acid-free alternative. nih.gov
Iodine-Catalyzed Deprotection: Using catalytic amounts of iodine, either in a solvent or under solvent-free conditions, can also effect N-Boc removal. nih.govscirp.org
Interactive Table: Comparison of N-Boc Deprotection Methods
This table summarizes various conditions for N-Boc deprotection, highlighting the diversity of available methods. Users can sort and filter the data to compare different approaches.
| Method | Reagents | Conditions | Substrate Type | Key Advantages | Reference(s) |
| Acid-Mediated | Trifluoroacetic Acid (TFA) / CH₂Cl₂ | Room Temperature | General | Standard, effective | nih.govnih.gov |
| Acid-Mediated | HCl / Dioxane or Methanol | Room Temperature | General | Common, inexpensive | nih.govnih.govnih.gov |
| Mild Oxalyl Chloride | (COCl)₂ / Methanol | Room Temperature, 1-4 h | Diverse (Aromatic, Aliphatic) | Mild, tolerates acid-labile groups | nih.govrsc.orgresearchgate.netrsc.org |
| Mechanochemical | p-Toluenesulfonic Acid | Ball Mill, Room Temp, 10 min | Aliphatic & Aromatic Amines | Solvent-free, rapid | scirp.org |
| Catalyst-Free | Water | Reflux (100 °C) | General | Environmentally benign | researchgate.netnih.gov |
| Mild Lewis Acid | Yb(OTf)₃ / Silica Gel | 40 °C | General | Low temperature | scirp.org |
| Silica-Mediated | SiO₂ / D₂O | 140 °C | Deuterated Amino Acids | Prevents D/H scrambling | nih.gov |
The ultimate goal when deprotecting a deuterated intermediate is to release the desired functional group without affecting the isotopic label. The choice of deprotection conditions is therefore dictated by the position and lability of the deuterium atoms within the molecule.
As established, standard strong acid conditions (e.g., aqueous HCl, TFA) can lead to D/H exchange, particularly at labile positions. nih.gov Research has demonstrated that careful selection of reagents and conditions is crucial for success. For example, in the synthesis of 2-D-L-tryptophan, deprotection of the N-Boc group with SiO₂ in D₂O at 140 °C was successful in preventing D/H scrambling, a problem that was prevalent with standard acidic methods. nih.gov
Similarly, in the palladium-catalyzed deuteration of indoles, a subsequent treatment with a mild base like potassium carbonate (K₂CO₃) in a methanol/water mixture was used to ensure retention of the deuterium label while working up the reaction. acs.orgacs.orgworktribe.com These examples underscore the principle that for deuterated compounds, deprotection protocols must be empirically tested and optimized to ensure the isotopic integrity of the final product. The mild methods described in section 2.4.2, such as the oxalyl chloride procedure, offer promising alternatives that are less likely to compromise deuterium labels. nih.gov
Advanced Analytical Characterization Techniques for N Boc Trimetazidine D8
Spectroscopic Analysis for Structural Elucidation and Isotopic Content
Spectroscopic techniques are indispensable for the detailed characterization of N-Boc-Trimetazidine-d8, providing confirmation of its chemical structure and the extent of deuterium (B1214612) incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the successful deuteration of the molecule. magritek.com Both ¹H (proton) and ²H (deuterium) NMR are employed.
¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the eight protons that have been replaced by deuterium will be absent or significantly diminished. magritek.com This provides direct evidence of deuteration. The remaining proton signals confirm the integrity of the rest of the molecular structure, including the Boc protecting group. acs.org
²H NMR: A deuterium NMR spectrum will show signals at chemical shifts corresponding to the positions of the deuterium atoms. magritek.comnih.gov This technique directly detects the incorporated deuterium, and the number of signals can confirm the different chemical environments of the deuterium atoms. magritek.com The chemical shift range in ²H NMR is similar to that of ¹H NMR, though the signals are naturally broader. magritek.com
A typical analysis would involve comparing the ¹H NMR spectrum of this compound with that of its non-deuterated counterpart to verify the disappearance of specific proton signals.
Table 1: Representative NMR Data for Deuterium Confirmation
| Spectrum Type | Expected Observation for this compound | Rationale |
|---|---|---|
| ¹H NMR | Absence or significant reduction of signals at specific chemical shifts. | Confirms the replacement of hydrogen with deuterium at those positions. magritek.com |
Mass Spectrometry (MS) for Molecular Weight and Isotopic Distribution Verification
Mass spectrometry (MS) is crucial for verifying the molecular weight of this compound and assessing its isotopic purity and distribution. msu.edu High-resolution mass spectrometry (HRMS) is often employed for its ability to provide highly accurate mass measurements. msu.edu
The analysis involves determining the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the expected molecular weight will be higher than that of the unlabeled compound due to the eight deuterium atoms. The theoretical and experimentally determined molecular weights should closely match. epfl.ch
Furthermore, MS analysis reveals the isotopic distribution, which is the relative abundance of molecules with different numbers of deuterium atoms. sisweb.comlibretexts.org Ideally, the most abundant species should be the one containing eight deuterium atoms (d8). The presence and relative intensity of peaks corresponding to d0 to d7 species are quantified to determine the isotopic purity. cerilliant.com For use as an internal standard, a high isotopic purity is desirable to minimize interference with the analysis of the non-deuterated analyte. chromatographyonline.com
Table 2: Illustrative Mass Spectrometry Data for this compound
| Parameter | Expected Result | Significance |
|---|---|---|
| Molecular Ion (m/z) | Increased by ~8 amu compared to the non-deuterated analog. | Confirms the incorporation of eight deuterium atoms. |
| Isotopic Distribution | The d8 peak is the most abundant. | Indicates high isotopic purity. cerilliant.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. libretexts.orgathabascau.ca The IR spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to the vibrational frequencies of different chemical bonds. athabascau.ca
Key functional groups and their expected IR absorption regions include:
C=O (Carbonyl): A strong absorption band is expected around 1700 cm⁻¹ due to the stretching vibration of the carbonyl group in the Boc protecting group. athabascau.cavscht.cz
C-O (Carbon-Oxygen): Absorptions associated with the C-O bonds of the methoxy (B1213986) groups and the Boc group will be present. libretexts.org
C-H (Carbon-Hydrogen): Stretching vibrations for aromatic and aliphatic C-H bonds will be observed. vscht.cz
C-N (Carbon-Nitrogen): The stretching vibration of the C-N bond in the piperazine (B1678402) ring can also be identified, although it may fall within the complex fingerprint region. libretexts.orgscience.gov
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| C=O (Boc group) | ~1700 | Strong |
| Aromatic C-H | >3000 | Medium to Weak |
| Aliphatic C-H | <3000 | Medium |
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are essential for determining the chemical purity of this compound and for its accurate quantification in solutions.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of pharmaceutical compounds. daffodilvarsity.edu.bdneuroquantology.comresearchgate.net A validated RP-HPLC method can separate this compound from any potential impurities. derpharmachemica.com
Method development typically involves optimizing the mobile phase composition, column type (e.g., C18), flow rate, and detector wavelength (often in the UV range). daffodilvarsity.edu.bdneuroquantology.comijbpas.com Validation of the HPLC method is performed according to ICH guidelines and includes assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). daffodilvarsity.edu.bdneuroquantology.comresearchgate.net A high purity level, often greater than 98%, is typically required for analytical standards.
Table 4: Typical HPLC Method Parameters and Validation Data for Trimetazidine (B612337) Analogs
| Parameter | Typical Value/Range |
|---|---|
| Column | C18 (e.g., 250mm x 4.6mm, 5µm) derpharmachemica.com |
| Mobile Phase | Methanol (B129727)/Acetonitrile and Buffer daffodilvarsity.edu.bdneuroquantology.comderpharmachemica.com |
| Flow Rate | 1.0 - 1.3 mL/min derpharmachemica.comijbpas.com |
| Detection Wavelength | ~232 nm daffodilvarsity.edu.bdneuroquantology.comderpharmachemica.com |
| Linearity (r²) | >0.999 daffodilvarsity.edu.bd |
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for trace analysis and for the precise quantification of the internal standard. lcms.czumons.ac.be This technique is particularly important for bioanalytical applications where the concentration of the analyte and internal standard in biological matrices can be very low. researchgate.netresearchgate.netdshs-koeln.descience.gov
In a UHPLC-MS/MS method, the UHPLC system provides rapid and efficient separation, while the tandem mass spectrometer allows for highly selective detection using Multiple Reaction Monitoring (MRM). lcms.cz In MRM mode, a specific precursor ion of this compound is selected and fragmented, and a specific product ion is monitored. This high degree of specificity minimizes interference from other components in the sample matrix. wuxiapptec.com The method would be validated for its sensitivity, linearity over the intended concentration range, accuracy, and precision. researchgate.net
Table 5: Key Aspects of UHPLC-MS/MS Analysis for this compound
| Analytical Aspect | Description | Importance |
|---|---|---|
| Separation | Rapid and high-resolution separation using UHPLC. lcms.cz | Reduces run times and improves peak shape. |
| Ionization | Electrospray Ionization (ESI) is commonly used. | Efficiently generates ions for MS analysis. |
| Detection | Tandem MS (MS/MS) with Multiple Reaction Monitoring (MRM). lcms.cz | Provides high selectivity and sensitivity for accurate quantification. wuxiapptec.com |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of Trimetazidine, this compound serves as an invaluable internal standard, particularly in pharmaceutical quality control and doping control analysis. uoa.grhexonsynth.com The use of a stable isotope-labeled internal standard like this compound is critical for correcting variations in sample preparation and instrument response, thereby ensuring high accuracy and precision. chromatographyonline.com
A typical GC-MS method for the analysis of Trimetazidine using its deuterated analogue involves several key steps. Sample preparation often requires a liquid-liquid extraction step to isolate the analyte from the sample matrix. For instance, a common procedure involves alkalinizing the sample and extracting the compound with a solvent like tert-butyl methyl ether. uoa.gr In some methods, derivatization is employed to improve the chromatographic properties of Trimetazidine. researchgate.net However, direct GC-MS analysis of underivatized Trimetazidine has also been successfully developed, simplifying the procedure. nih.govoup.comoup.com
The chromatographic separation is typically achieved on a capillary column, such as a 100% dimethylpolysiloxane column. nih.govoup.comoup.com The mass spectrometer, operating in electron-impact (EI) mode, provides sensitive and specific detection. nih.govoup.comoup.com The quantification of Trimetazidine is performed by comparing its peak area to that of the this compound internal standard. nih.govoup.comoup.com
Table 1: Typical GC-MS Parameters for Trimetazidine Analysis
| Parameter | Condition |
|---|---|
| Column | 100% Dimethylpolysiloxane (e.g., Rtx-1), 30 m x 0.25 mm ID nih.govoup.comoup.com |
| Carrier Gas | Helium uoa.gr |
| Injection Mode | Splitless or Split (e.g., 1:3) uoa.gr |
| Temperature Program | Initial 98°C, ramped to 340°C uoa.gr |
| Ionization Mode | Electron Impact (EI), 70 eV uoa.gr |
| Detection | Full Scan (m/z 40-400) or Selected Ion Monitoring (SIM) |
| Internal Standard | this compound |
Research has demonstrated a stability-indicating GC/MS method capable of separating Trimetazidine from its potential impurities, with distinct retention times for each compound. nih.govoup.comoup.com For example, under specific chromatographic conditions, impurities like 2,3,4-trimethoxybenzyl alcohol and 2,3,4-trimethoxybenzaldehyde (B140358) eluted at 11.69 and 11.92 minutes, respectively, while Trimetazidine eluted at 15.47 minutes. nih.govoup.comoup.com
Assessment of Chemical Stability and Degradation Pathways
Forced degradation studies are essential in pharmaceutical development to understand the intrinsic stability of a drug substance, establish its degradation pathways, and develop stability-indicating analytical methods. ajpaonline.com These studies involve subjecting the compound to stress conditions more severe than those used in accelerated stability testing, such as high heat, humidity, light, and exposure to acidic, basic, and oxidative environments. ajpaonline.comrjptonline.org The goal is typically to achieve 5-20% degradation of the active substance to ensure that the analytical methods can detect and quantify the resulting degradants. ajpaonline.com
Forced Degradation Studies (e.g., hydrolytic, oxidative)
Forced degradation studies on Trimetazidine reveal its susceptibility to various stress conditions, providing insights into the potential degradation pathways for this compound. The N-Boc protecting group may offer some initial resistance, but the core Trimetazidine structure remains vulnerable.
Hydrolytic Degradation: Studies have shown that Trimetazidine is particularly sensitive to acidic conditions. derpharmachemica.com Exposure to hydrochloric acid (e.g., 0.1 N HCl) leads to significant degradation. derpharmachemica.comafricanjournalofbiomedicalresearch.com It is also susceptible to degradation under basic conditions (e.g., 0.1 N NaOH), although generally to a lesser extent than under acidic stress. derpharmachemica.comafricanjournalofbiomedicalresearch.com
Oxidative Degradation: Oxidative stress, typically induced using hydrogen peroxide (H₂O₂), is another critical degradation pathway. africanjournalofbiomedicalresearch.com Trimetazidine undergoes degradation when exposed to solutions of H₂O₂, leading to the formation of specific oxidation products.
The table below summarizes typical conditions used in forced degradation studies of Trimetazidine, which are applicable for assessing the stability of this compound.
Table 2: Summary of Forced Degradation Conditions for Trimetazidine
| Stress Condition | Reagent/Method | Duration | Observed Degradation |
|---|---|---|---|
| Acid Hydrolysis | 0.1 N HCl | 24 hours | Significant degradation (e.g., ~24.6%) derpharmachemica.comafricanjournalofbiomedicalresearch.com |
| Base Hydrolysis | 0.1 N NaOH | 24 hours | Moderate degradation (e.g., ~20.2%) derpharmachemica.comafricanjournalofbiomedicalresearch.com |
| Oxidation | 3% H₂O₂ | 30 minutes | Degradation observed africanjournalofbiomedicalresearch.com |
| Thermal | Dry Heat (e.g., 55-80°C) | 2 hours - 5 days | Degradation observed, extent varies with temperature and time derpharmachemica.comneuroquantology.com |
| Photolytic | UV/Fluorescent Light | 24 hours - 7 days | Degradation observed derpharmachemica.com |
Impurity Profiling and Identification of Deuterated Degradants
Impurity profiling involves the identification and characterization of any unintended substances present in a drug product. daicelpharmastandards.com In the context of this compound, this includes process-related impurities from its synthesis and degradation products formed under stress or during storage.
Following forced degradation, analytical techniques like GC-MS and LC-MS are used to separate and identify the degradants. For Trimetazidine, several degradation products and process impurities have been identified. uoa.grnih.govscielo.br Given that this compound contains the core Trimetazidine structure with a deuterated piperazine ring, it is expected to form analogous deuterated degradants.
Key identified degradants of Trimetazidine include:
Trimetazidine-N-oxide: Formed through the oxidation of one of the nitrogen atoms in the piperazine ring. uoa.grscielo.br Consequently, this compound would be expected to form a deuterated N-oxide degradant.
Desmethyl-Trimetazidine: Resulting from the loss of a methyl group from one of the methoxy groups on the benzyl (B1604629) ring. uoa.gr
N-Formyl Trimetazidine: This has been identified as both a metabolite and a potential process impurity. scielo.br
2,3,4-trimethoxybenzyl alcohol & 2,3,4-trimethoxybenzaldehyde: These are potential process-related impurities that stability-indicating methods must be able to resolve from the parent compound. nih.govoup.com
The identification of these degradants is crucial for ensuring the quality and safety of any related pharmaceutical product. The deuterated versions of these impurities, formed from this compound, would serve as critical markers in stability studies and as standards for advanced analytical testing.
Table 3: Potential Deuterated Degradants of this compound
| Parent Compound | Potential Degradant | Expected Deuterated Degradant of this compound |
|---|---|---|
| Trimetazidine | Trimetazidine-N-oxide | This compound-N-oxide |
| Trimetazidine | N-Formyl Trimetazidine | N-Boc-N'-Formyl-Trimetazidine-d8 |
| Trimetazidine | Desmethyl-Trimetazidine | N-Boc-Desmethyl-Trimetazidine-d8 |
Applications of N Boc Trimetazidine D8 in Mechanistic Pre Clinical Research
Utilization as a Quantitation Standard in Bioanalytical Method Development
The development of robust and reliable bioanalytical methods is fundamental to understanding the behavior of a drug within a biological system. N-Boc-Trimetazidine-d8 plays a pivotal role in this process, primarily as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays.
Internal Standard in Liquid Chromatography-Mass Spectrometry (LC-MS) Assays
In LC-MS analysis, an internal standard (IS) is a compound of known concentration that is added to samples to correct for variations in sample processing and instrument response. A deuterated analog of the analyte, such as Trimetazidine-d8, is an ideal IS because it co-elutes with the unlabeled drug (analyte) and exhibits similar ionization efficiency, but is distinguishable by its higher mass-to-charge ratio (m/z). nih.govcaymanchem.com This ensures that any loss of analyte during sample preparation or fluctuations in the mass spectrometer's performance will affect both the analyte and the IS to a similar degree, allowing for accurate quantification. caymanchem.comresearchgate.net
For instance, in a typical LC-MS/MS method for trimetazidine (B612337) quantification, both trimetazidine and its deuterated internal standard, Trimetazidine-d8, are monitored. nih.gov The precursor ion for trimetazidine is m/z 267.16, which fragments to a product ion of m/z 181.00. nih.gov Concurrently, the precursor ion for Trimetazidine-d8 is m/z 275.10, which importantly fragments to the same product ion of m/z 181.00. nih.gov This shared fragment allows for consistent detection and quantification across both compounds.
Table 1: Exemplary LC-MS/MS Detection Parameters for Trimetazidine and Trimetazidine-d8
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Cone Voltage (V) |
| Trimetazidine | 267.16 | 181.00 | 11.0 | 18.0 |
| Trimetazidine-d8 | 275.10 | 181.00 | 11.0 | 18.0 |
This table is based on data presented in a study on the repurposing of trimetazidine. nih.gov
Calibration Curve Construction and Method Validation for Trimetazidine Quantification
To ensure the accuracy and precision of a bioanalytical method, a calibration curve is constructed. This involves preparing a series of standards with known concentrations of the analyte (trimetazidine) and a constant concentration of the internal standard (this compound). ijbpas.comresearchgate.net The peak area ratio of the analyte to the internal standard is then plotted against the analyte concentration. ijbpas.com A linear regression analysis of this curve provides an equation that can be used to determine the concentration of trimetazidine in unknown samples. ijbpas.com
Method validation is a critical step to demonstrate that the analytical procedure is suitable for its intended purpose. This involves assessing parameters such as linearity, accuracy, precision, and the lower limit of quantification (LLOQ). ijbpas.comnih.gov For example, a validated method for trimetazidine quantification in human plasma demonstrated linearity over a concentration range of 5.04 to 201.6 ng/mL with a coefficient of determination (r²) of 0.995. ijbpas.com The use of a deuterated internal standard like Trimetazidine-d8 is instrumental in achieving the high precision and accuracy required for such validation, with recovery rates for trimetazidine in human plasma being reported as high as 95.80% w/v. ijbpas.com
Table 2: Representative Calibration Curve and Validation Parameters
| Parameter | Value |
| Linearity Range | 5.04 - 201.60 ng/mL |
| Correlation Coefficient (r²) | 0.997 |
| Regression Equation | Y = 0.0203x + 0.0019 |
| Recovery of Trimetazidine | 95.80% w/v |
This data is derived from a study on the bioanalytical method development of trimetazidine. ijbpas.com
Isotopic Tracing in Metabolic Fate Studies
The deuterium (B1214612) atoms in this compound act as a stable isotopic label, allowing researchers to trace the metabolic fate of trimetazidine within biological systems. This is crucial for understanding how the drug is processed and eliminated by the body.
In Vitro Metabolic Stability Assessment using Liver Microsomes or Hepatocytes
Liver microsomes and hepatocytes are in vitro systems that contain the primary enzymes responsible for drug metabolism, such as cytochrome P450s. nih.govresearchgate.net By incubating this compound with these systems, researchers can assess its metabolic stability. nih.gov The rate of disappearance of the parent compound over time provides an indication of its intrinsic clearance. evotec.com These studies are essential for predicting the in vivo pharmacokinetic properties of a drug and for understanding potential drug-drug interactions. nih.gov The use of liver microsomes is a common and cost-effective method for this purpose. researchgate.netevotec.com
Elucidation of Trimetazidine Metabolic Pathways in Animal Models
Animal models are indispensable for studying the metabolism of drugs in a whole-organism context. cyagen.com By administering this compound to animal models, such as mice or rats, researchers can collect biological samples (e.g., plasma, urine, feces) and analyze them for the presence of the parent drug and its metabolites. nih.govsemanticscholar.org The deuterium label allows for the unambiguous identification of drug-related material, even at low concentrations. This approach has been used to investigate the therapeutic potential of trimetazidine in a mouse model of amyotrophic lateral sclerosis (ALS). nih.govcaymanchem.com Such studies help in understanding how the drug is absorbed, distributed, metabolized, and excreted (ADME) in a living system. nih.govplos.org
Identification of Novel Deuterated Metabolites
A significant advantage of using a deuterated compound like this compound is the ability to identify novel metabolites. medchemexpress.com When analyzing biological samples with mass spectrometry, metabolites of trimetazidine will appear as pairs of peaks separated by the mass difference corresponding to the number of deuterium atoms. This "isotopic signature" makes it easier to distinguish drug-related compounds from endogenous molecules. This technique can lead to the discovery of previously unknown metabolic pathways and can provide a more complete picture of the drug's biotransformation.
Future Research Directions and Translational Perspectives for Labeled Trimetazidine Analogs
Advancements in Deuterated Synthesis Methodologies
The synthesis of deuterated compounds like N-Boc-Trimetazidine-d8 is a critical first step that enables a wide range of research applications. Future advancements in this area are expected to focus on creating more efficient, selective, and scalable synthesis routes.
Current methods for producing deuterated molecules often involve either the use of deuterated starting materials or hydrogen-isotope exchange processes. nih.govd-nb.inforesearchgate.net For instance, a known synthesis pathway for trimetazidine (B612337) hydrochloride involves the reaction of 1,2,3-trimethoxybenzene (B147658) with Boc-piperazine, followed by methylation and deprotection. google.com Adapting such a process for deuteration would likely involve using a deuterated form of one of the precursors.
Future research will likely concentrate on:
Developing novel catalytic systems: New catalysts could enable more precise and efficient deuterium (B1214612) incorporation at specific molecular sites. d-nb.info
Exploring one-pot synthesis reactions: These reactions would streamline the production process, making it more cost-effective and less time-consuming. google.com
Utilizing readily available deuterium sources: Research into using inexpensive and abundant deuterium sources like D2O more effectively will be crucial for large-scale production. nih.govresearchgate.net
These advancements will not only facilitate the production of this compound but also expand the library of available deuterated building blocks for creating a wider variety of labeled drug analogs. nih.govd-nb.info
Integration with Multi-Omics Approaches in Metabolic Research
The use of stable isotope-labeled compounds is becoming an integral part of metabolomics, moving the field from observational studies to more detailed mechanistic investigations of cellular metabolism. nih.gov this compound, as a precursor to deuterated trimetazidine, is poised to play a significant role in this evolving landscape.
Trimetazidine is known to modulate cellular metabolism, primarily by shifting energy production from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway. mdpi.comoncotarget.comeuropa.eu This is achieved through the inhibition of the mitochondrial enzyme long-chain 3-ketoacyl-CoA thiolase. europa.eu
The integration of deuterated trimetazidine with multi-omics platforms—combining genomics, transcriptomics, proteomics, and metabolomics—can provide a more holistic understanding of its metabolic effects. frontiersin.orgmdpi.comfrontiersin.org Future research in this area could involve:
Metabolic Flux Analysis: Using deuterated trimetazidine to trace the flow of metabolites through various pathways, providing quantitative insights into how it alters cellular energy production. nih.gov
Identifying Novel Metabolic Pathways: The unique mass signature of the deuterated analog can help in the discovery of previously unknown metabolites and metabolic pathways affected by trimetazidine. nih.gov
Personalized Medicine: Investigating how genetic variations influence an individual's metabolic response to trimetazidine, potentially leading to more personalized therapeutic strategies.
By combining the power of isotopic labeling with high-throughput omics technologies, researchers can uncover the complex molecular networks that underlie the therapeutic effects of trimetazidine. frontiersin.orgmdpi.com
Development of Next-Generation Labeled Probes for Biological Systems
Isotopically labeled compounds like this compound serve as foundational structures for the development of next-generation molecular probes. These probes are invaluable tools for studying biological systems with high precision and specificity. youtube.com
The key advantage of using deuterated compounds as internal standards in techniques like mass spectrometry is their near-identical chemical and physical behavior to their non-labeled counterparts. texilajournal.comclearsynth.comscioninstruments.comaptochem.com This ensures accurate quantification and correction for experimental variability. texilajournal.comclearsynth.comscioninstruments.com
Future directions in the development of labeled probes based on the trimetazidine scaffold include:
Enhanced Imaging Agents: Incorporating positron-emitting isotopes could transform deuterated trimetazidine into a probe for positron emission tomography (PET), allowing for non-invasive imaging of its distribution and target engagement in living organisms.
Probes for Target Identification: Attaching photoaffinity labels or click chemistry handles to the deuterated trimetazidine core could enable the identification of its molecular targets and interaction partners within the cell.
Fluorescent Probes: The development of fluorescently tagged trimetazidine analogs would allow for real-time visualization of its subcellular localization and dynamics using advanced microscopy techniques.
These next-generation probes will provide unprecedented insights into the molecular mechanisms of trimetazidine's action, from the cellular to the whole-organism level.
Strategic Contributions to Drug Metabolism and Disposition (DMD) Science
The study of a drug's absorption, distribution, metabolism, and excretion (ADME) is a cornerstone of pharmaceutical development. acs.orgnih.gov Isotope-labeling is a critical technology in this field, providing a robust method to track the fate of a drug and its metabolites in the body. youtube.comacs.orgnih.gov
This compound, as a stable-labeled internal standard, is instrumental in quantitative bioanalysis. synzeal.com The use of deuterated standards in liquid chromatography-mass spectrometry (LC-MS) assays allows for precise measurement of the parent drug and its metabolites in biological samples like plasma, urine, and tissues. texilajournal.comscioninstruments.comaptochem.com
The strategic application of deuterated trimetazidine analogs in DMD studies will continue to be a key area of research, with a focus on:
Metabolite Profiling and Identification: The known mass shift introduced by deuterium aids in the confident identification of drug-related material in complex biological matrices. nih.govnih.gov This is crucial for building a complete picture of the drug's metabolic fate.
Understanding Metabolic Pathways: By tracing the deuterated label, researchers can elucidate the specific metabolic transformations that trimetazidine undergoes, including oxidation, glucuronidation, and other conjugation reactions. nih.govnih.gov
Investigating Drug-Drug Interactions: Deuterated trimetazidine can be used to study how co-administered drugs affect its metabolism, providing valuable information for predicting potential drug-drug interactions. symeres.com
These studies are essential for understanding the complete pharmacokinetic profile of trimetazidine and ensuring its effective use.
Role in Mechanistic Toxicology Studies (excluding safety/adverse effects)
Mechanistic toxicology aims to understand how chemical and physical agents cause deleterious effects on living organisms at a molecular level. nih.gov Stable isotope-labeled compounds have proven to be powerful tools in these investigations, helping to delineate the link between metabolism and toxicity. acs.orgnih.gov
The strategic placement of deuterium atoms in a molecule can alter its metabolism, a phenomenon known as the kinetic isotope effect. symeres.com This can be exploited to investigate the role of specific metabolic pathways in the bioactivation of a compound to reactive, potentially toxic, metabolites. acs.orgnih.gov
While trimetazidine is generally well-tolerated, understanding the fundamental mechanisms of its metabolism is crucial. Future research using this compound and its derivatives in mechanistic toxicology could include:
Identifying Reactive Metabolites: Using deuterated analogs to trap and identify short-lived reactive metabolites that may be formed during trimetazidine's biotransformation.
Elucidating Detoxification Pathways: Investigating how the body detoxifies and eliminates trimetazidine and its metabolites, and how these pathways can be modulated.
Toxicogenomics and Proteomics: Combining stable isotope labeling with genomic and proteomic approaches to understand how trimetazidine may alter gene and protein expression related to toxicological responses. acs.orgnih.gov
These studies contribute to a deeper understanding of the drug's interaction with biological systems at a fundamental level.
Q & A
Q. How should researchers document synthetic protocols for deuterated compounds to ensure reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
